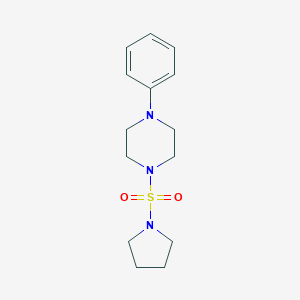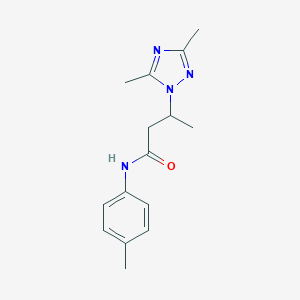
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide involves the inhibition of various enzymes and signaling pathways in the cells. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. The compound has also been found to inhibit the activity of various kinases and transcription factors, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. The compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels, by inhibiting the activity of vascular endothelial growth factor (VEGF). The inhibition of angiogenesis leads to the inhibition of tumor growth and metastasis. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. The compound has also been found to exhibit significant activity against various diseases, making it a potential drug candidate. However, the compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for the compound.
Future Directions
There are several future directions for the study of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide. One direction is to study the compound's toxicity profile and pharmacokinetics to determine its safety and efficacy in vivo. Another direction is to study the compound's activity against other diseases such as viral infections and autoimmune diseases. The compound's potential for combination therapy with other drugs and its efficacy in drug-resistant cancers can also be studied. The development of analogs and derivatives of the compound with improved activity and selectivity can also be explored. Overall, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide has significant potential for the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with butanoyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases such as cancer, bacterial infections, and fungal infections. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-7-14(8-6-10)17-15(20)9-11(2)19-13(4)16-12(3)18-19/h5-8,11H,9H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIDPGEERWEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

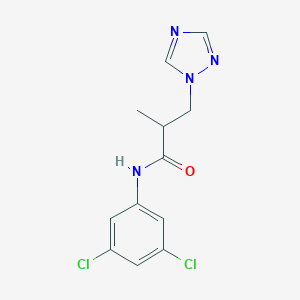
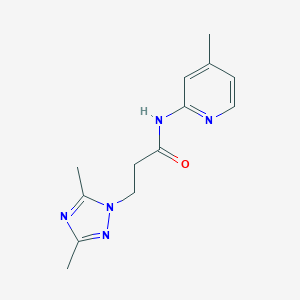
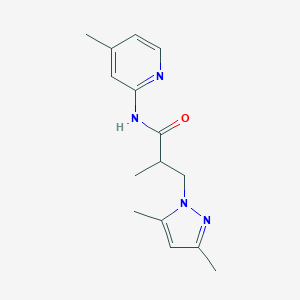

![4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500294.png)
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B500295.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500296.png)
![N-[2-(1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500297.png)
